molecular formula C13H15N3 B13873400 (2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine

(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine

Katalognummer: B13873400
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: KKIMRLOYABUZAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-N-(2-pyridin-3-ylethyl)benzene-1,2-diamine is an organic compound that features both a benzene ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both aromatic rings in its structure allows for diverse chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2-pyridin-3-ylethyl)benzene-1,2-diamine typically involves the reaction of 2-aminopyridine with benzene-1,2-diamine under specific conditions. One common method involves the use of a solvent such as toluene and reagents like iodine (I₂) and tert-butyl hydroperoxide (TBHP) to promote the reaction . The reaction conditions are generally mild and metal-free, making the process more environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-N-(2-pyridin-3-ylethyl)benzene-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-N-(2-pyridin-3-ylethyl)benzene-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-N-(2-pyridin-3-ylethyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(pyridin-2-yl)benzene-1,2-diamine
  • N-(pyridin-3-yl)benzene-1,2-diamine
  • N-(pyridin-4-yl)benzene-1,2-diamine

Uniqueness

2-N-(2-pyridin-3-ylethyl)benzene-1,2-diamine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, potentially leading to distinct pharmacological properties .

Eigenschaften

Molekularformel

C13H15N3

Molekulargewicht

213.28 g/mol

IUPAC-Name

2-N-(2-pyridin-3-ylethyl)benzene-1,2-diamine

InChI

InChI=1S/C13H15N3/c14-12-5-1-2-6-13(12)16-9-7-11-4-3-8-15-10-11/h1-6,8,10,16H,7,9,14H2

InChI-Schlüssel

KKIMRLOYABUZAD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)NCCC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.